molecular formula C23H32N6O2 B2398128 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898437-65-5

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2398128
CAS RN: 898437-65-5
M. Wt: 424.549
InChI Key: IRVOMKKCAPKBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Studies have identified derivatives similar to the queried compound showing modest antiviral activities. For instance, certain diketopiperazine derivatives isolated from marine-derived actinomycetes have shown modest antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).

Analgesic and Anti-inflammatory Properties

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties has revealed significant analgesic activity. These compounds have shown stronger analgesic and anti-inflammatory effects than acetylic acid, used as a reference drug in the study (Zygmunt et al., 2015).

Antidepressant and Anxiolytic Effects

Further investigations into 8-aminoalkyl derivatives of purine-2,6-dione have identified potential psychotropic activities, with certain compounds displaying antidepressant-like effects in animal models. These findings suggest a promising avenue for the development of new therapeutic agents targeting mood disorders (Chłoń-Rzepa et al., 2013).

Anticancer Activity

The synthesis and biological evaluation of hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have demonstrated anticancer activity on selected cancer cell lines, indicating their potential as scaffolds for developing new anticancer drugs (Zagórska et al., 2021).

Inhibition of Calpain

Research on the synthesis of compounds similar to the queried chemical has also explored their ability to inhibit calpain, a cysteine protease involved in cellular regulation. Although specific analogues did not inhibit porcine erythrocyte calpain I, the approach contributes valuable insight into the structural requirements for calpain inhibition (Donkor et al., 2001).

properties

IUPAC Name

3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-16(2)8-9-27-10-12-28(13-11-27)22-24-20-19(21(30)25-23(31)26(20)4)29(22)15-18-7-5-6-17(3)14-18/h5-7,14,16H,8-13,15H2,1-4H3,(H,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVOMKKCAPKBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CCC(C)C)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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